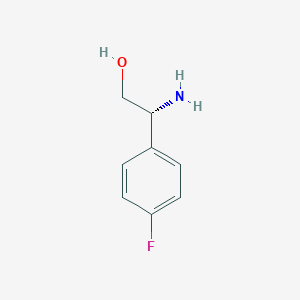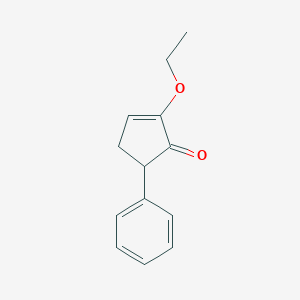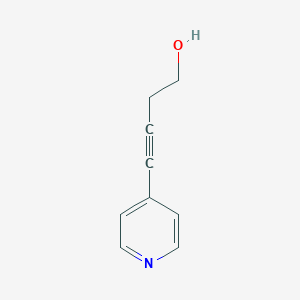
(R)-2-Amino-2-(4-Fluorphenyl)ethanol
Übersicht
Beschreibung
“®-2-Amino-2-(4-fluorophenyl)ethanol” is a useful research chemical . It has a CAS number of 174770-74-2 .
Molecular Structure Analysis
The molecular formula of “®-2-Amino-2-(4-fluorophenyl)ethanol” is C8H10FNO . The InChI code is 1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 . The molecular weight is 155.17 g/mol .Physical And Chemical Properties Analysis
“®-2-Amino-2-(4-fluorophenyl)ethanol” has a molecular weight of 155.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass is 155.074642105 g/mol , and the monoisotopic mass is also 155.074642105 g/mol . The topological polar surface area is 46.2 Ų .Wissenschaftliche Forschungsanwendungen
Zwischenprodukt bei der Synthese eines Antagonisten des CCR5-Chemokinrezeptors
“(R)-2-Amino-2-(4-Fluorphenyl)ethanol” ist ein Zwischenprodukt bei der Synthese eines Antagonisten des CCR5-Chemokinrezeptors . Dieser Rezeptor spielt eine entscheidende Rolle im HIV-Infektionsverlauf, und seine Antagonisten können potenziell zur Behandlung von HIV eingesetzt werden .
Bestandteil eines Antimalariamittels
Die Verbindung ist auch ein Bestandteil eines Antimalariamittels . Malaria ist eine lebensbedrohliche Krankheit, die durch Parasiten verursacht wird, die durch den Stich von infizierten weiblichen Anopheles-Mücken auf Menschen übertragen werden .
γ-Sekretase-Modulator
“this compound” wird als γ-Sekretase-Modulator verwendet, der zur Behandlung der Alzheimer-Krankheit notwendig ist . Die Alzheimer-Krankheit ist eine progressive Erkrankung, die dazu führt, dass Gehirnzellen verkümmern (degenerieren) und absterben .
Chirale Erkennung in molekularen Komplexen
Die Verbindung kann verwendet werden, um die Rolle von Substituenten bei der chiralen Erkennung in molekularen Komplexen zu bewerten . Chirale Erkennung ist ein Schlüsselprozess in vielen biologischen Systemen und synthetischen Rezeptoren .
Enantioselektive biokatalytische Reduktion
Die Verbindung kann durch enantioselektive Reduktion von prochiralem 1-(4-Fluorphenyl)ethanon in Gegenwart von Petroselinum crispum-Zellen synthetisiert werden . Dieser Prozess führt nach 48 Stunden zur Bildung von (S)-(–)-1-(4-Fluorphenyl)ethanol mit einer Ausbeute von 46 % (90 % ee) <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024
Eigenschaften
IUPAC Name |
(2R)-2-amino-2-(4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQPEYLZIUEVIA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441981 | |
| Record name | (R)-2-Amino-2-(4-fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174770-74-2 | |
| Record name | (R)-2-Amino-2-(4-fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)











